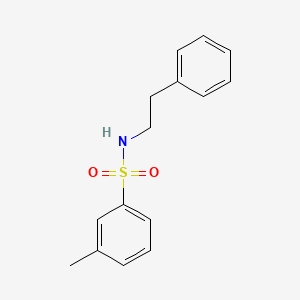

3-methyl-N-phenethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-13-6-5-9-15(12-13)19(17,18)16-11-10-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIORBEFOYWXZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501321816 | |

| Record name | 3-methyl-N-(2-phenylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787602 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

670271-70-2 | |

| Record name | 3-methyl-N-(2-phenylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The mechanism involves the nucleophilic attack of the nitrogen atom of phenethylamine on the electrophilic sulfur atom of 3-methylbenzenesulfonyl chloride. This results in the formation of the sulfonamide bond with the elimination of hydrogen chloride, which is typically neutralized by an added base.

General Procedure

A typical procedure for this synthesis can be outlined as follows:

- Dissolve phenethylamine (1.0 equiv) in an appropriate solvent (commonly dichloromethane or tetrahydrofuran)

- Add a suitable base (typically triethylamine, 1.1-1.5 equiv) to neutralize the HCl generated

- Cool the reaction mixture to 0°C

- Add 3-methylbenzenesulfonyl chloride (1.0-1.2 equiv) dropwise

- Allow the reaction to warm to room temperature and stir for 4-6 hours

- Work up the reaction by washing with dilute HCl, water, and brine

- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄

- Concentrate under reduced pressure and purify by column chromatography or recrystallization

Detailed Experimental Procedure

A more detailed procedure based on similar sulfonamide syntheses would involve:

To a solution of phenethylamine (1.0 mmol) in dichloromethane (10 mL) at 0°C, triethylamine (1.5 mmol) is added while stirring. 3-Methylbenzenesulfonyl chloride (1.2 mmol) is then added in portions over 10 minutes. The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 6 hours. The reaction progress is monitored by thin-layer chromatography.

After reaction completion, the mixture is diluted with dichloromethane (15 mL) and washed sequentially with 1M aqueous hydrochloric acid (15 mL), water (15 mL), and brine (15 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography using a suitable solvent system (commonly petroleum ether/ethyl acetate mixtures) to afford this compound as a solid or oil.

Alternative Base and Solvent Systems

Several variations of the direct sulfonylation method have been reported, primarily involving different base/solvent combinations:

Pyridine Method: Phenethylamine is dissolved in pyridine, which serves as both solvent and base. 3-Methylbenzenesulfonyl chloride is added at 0°C, and the reaction is stirred at room temperature for 16 hours. After concentration, the residue is taken up in ethyl acetate, washed with water, dried, and concentrated under reduced pressure.

Aqueous Base Method: The reaction can also be performed using aqueous sodium hydroxide or potassium carbonate as the base in a biphasic system with an organic solvent like tetrahydrofuran or dichloromethane.

Manganese-Catalyzed N-Alkylation Method

A more advanced approach to synthesizing this compound involves a manganese-catalyzed borrowing hydrogen methodology. This approach starts with 3-methylbenzenesulfonamide and phenethyl alcohol, offering an alternative that avoids the use of sulfonyl chlorides.

Reaction Principle and Mechanism

This method operates on the "borrowing hydrogen" principle, where the manganese catalyst temporarily removes hydrogen from the alcohol to form an aldehyde intermediate, which reacts with the sulfonamide to form an imine. The hydrogen is then returned to reduce the imine, resulting in N-alkylation.

Detailed Procedure

A typical procedure involves:

- Preparing a reaction mixture containing 3-methylbenzenesulfonamide (1.00 mmol), potassium carbonate (0.10-1.00 mmol), manganese precatalyst (0.05 mmol), and phenethyl alcohol (1.00-1.20 mmol) in xylenes (1 mL)

- Heating the reaction mixture at 150°C for 24 hours

- Cooling the reaction mixture and adding water and ethyl acetate

- Separating the layers and extracting the aqueous layer with ethyl acetate

- Combining the organic extracts, drying over MgSO₄, filtering, and concentrating

- Purifying the crude product by flash column chromatography

Experimental Protocol Based on Literature

Based on a similar procedure described in the literature, a 10 mL microwave vial is charged with 3-methylbenzenesulfonamide (1.00 mmol), potassium carbonate (138 mg, 1.00 mmol), manganese precatalyst [Mn] (5 mol%), and phenethyl alcohol (1 mL). The vial is crimped shut and stirred vigorously at 150°C for 24 hours using a heating block.

After cooling, the reaction mixture is worked up by adding water (1 mL) and ethyl acetate (1 mL), stirring for an additional 5 minutes, and separating the layers. The aqueous layer is extracted with ethyl acetate (3 × 5 mL), and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford this compound.

Multistep Approaches Involving Amine Synthesis

Alternative routes to this compound involve first preparing the secondary amine (phenethylamine or a derivative) and then performing sulfonylation as a subsequent step.

Reductive Amination Approach

This approach involves the formation of an imine from phenethylamine and an appropriate aldehyde, followed by reduction to form a secondary amine, which can then be sulfonylated:

Preparation of Secondary Amine:

Sulfonylation Step:

- React the secondary amine with 3-methylbenzenesulfonyl chloride using procedures similar to those described in Section 2

Nitrovinyl Reduction Route

Another approach involves the reduction of nitrovinyl compounds to form phenethylamine derivatives, which can then undergo sulfonylation:

Preparation of Phenethylamine Derivative:

Sulfonylation of the Amine:

Protecting Group Strategies for Complex Substrates

For the synthesis of this compound containing sensitive functional groups, protecting group strategies may be employed.

N-Boc Protection Approach

When working with complex amine substrates, N-Boc protection can be useful:

Cyclization-Ring Opening Strategy

For stereoselective synthesis, a cyclization-ring opening strategy can be employed:

- React N-Boc protected alkamine with a suitable base and 3-methylbenzenesulfonyl chloride to obtain a cyclized product

- Perform reduction ring-opening to obtain an N-Boc protected chiral amine

- Deprotect using an acidic reagent to obtain the target compound

Comparison of Preparation Methods

Each of the described methods has advantages and limitations. The following table summarizes and compares the key aspects of these synthetic approaches:

| Preparation Method | Starting Materials | Reaction Conditions | Expected Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Sulfonylation | 3-methylbenzenesulfonyl chloride, phenethylamine | Base (Et₃N or pyridine), 0°C to rt, 4-16h | 70-85% | Simple, direct, widely applicable | Requires handling of sulfonyl chloride, which can be moisture-sensitive |

| Manganese-Catalyzed N-Alkylation | 3-methylbenzenesulfonamide, phenethyl alcohol | [Mn] catalyst, K₂CO₃, xylenes, 150°C, 24h | 75-90% | Avoids sulfonyl chloride, high atom economy | Requires high temperature, specialized catalyst |

| Reductive Amination Route | Phenethylamine, aldehyde, then 3-methylbenzenesulfonyl chloride | NaBH₄, EtOH, then sulfonylation conditions | 60-75% overall | Versatile for diverse amines | Multiple steps, lower overall yield |

| Nitrovinyl Reduction | Nitrovinyl compound, LiAlH₄, then 3-methylbenzenesulfonyl chloride | THF, reflux, then sulfonylation conditions | 50-70% overall | Useful for functionalized derivatives | Requires handling of LiAlH₄, multiple steps |

| Protecting Group Strategy | N-Boc protected amine, 3-methylbenzenesulfonyl chloride | Various conditions | 45-65% overall | Suitable for complex substrates | Multiple steps, additional reagents required |

Purification and Characterization

Purification Methods

The crude this compound can be purified using several techniques:

Column Chromatography: Flash column chromatography using silica gel with appropriate solvent systems (typically petroleum ether/ethyl acetate mixtures) is commonly employed.

Recrystallization: For solid products, recrystallization from suitable solvents (e.g., ethanol, hexane/ethyl acetate mixtures) can provide high-purity material.

Trituration: In some cases, trituration with cold solvents like petroleum ether or hexanes can remove impurities effectively.

Characterization Data

The following characterization data would be expected for this compound:

- Physical State: White to off-white solid or colorless oil

- Melting Point: Expected range (if solid): 80-95°C

- ¹H NMR (400 MHz, CDCl₃): Expected signals for:

- Aromatic protons of both phenyl rings (δ ~7.0-7.8 ppm)

- Methyl group on benzene (δ ~2.4 ppm, singlet)

- Phenethyl CH₂ groups (δ ~2.8 and ~3.2 ppm, two triplets)

- NH proton (δ ~4.3-4.8 ppm, broad triplet)

- ¹³C NMR (100 MHz, CDCl₃): Expected signals for all carbon atoms

- IR (neat): Characteristic bands for S=O stretching (~1320-1150 cm⁻¹), N-H stretching (~3250-3300 cm⁻¹)

- HRMS: Expected [M+H]⁺ or [M+Na]⁺ ions with accurate mass matching the calculated values

Scale-Up Considerations and Industrial Applications

When considering larger-scale synthesis of this compound, several factors become important:

Cost Analysis

The cost of starting materials, reagents, and catalysts must be considered for industrial production:

- Direct Sulfonylation: Relatively inexpensive reagents but requires precise control of reaction conditions

- Manganese-Catalyzed Method: More expensive catalyst but potentially higher yields and atom economy

- Multistep Approaches: Generally more costly due to multiple reagents and lower overall yields

Green Chemistry Considerations

From a sustainability perspective, the following factors should be evaluated:

- Atom Economy: The manganese-catalyzed method offers better atom economy as it directly utilizes the alcohol without generating significant waste.

- Solvent Choice: Greener solvents like ethyl acetate or 2-methyltetrahydrofuran could replace dichloromethane in some procedures.

- Catalyst Recovery: For the manganese-catalyzed method, potential recovery and reuse of the catalyst could improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-phenethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinamide or thiol derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

3-methyl-N-phenethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly as an antibiotic.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

- N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide (): The 3-methoxy and 4-cyano substituents introduce polar and electron-withdrawing effects, enhancing solubility in polar solvents compared to the methyl group in the target compound.

- The oxazole’s nitrogen atoms may engage in hydrogen bonding, enhancing antimicrobial activity .

Variations in the Sulfonamide Group

- 3-Fluoro-N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide (): The piperazinyl-carbonyl group introduces a basic nitrogen and a flexible chain, which may enhance blood-brain barrier penetration.

Heterocyclic and Hybrid Structures

3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide () :

- Furyl and thienyl groups introduce heterocyclic aromaticity, which may enhance π-stacking with biological targets. The chloro and methoxy groups contribute to electronic effects distinct from the target’s methyl and phenethyl substituents .

Biological Activity

3-Methyl-N-phenethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a phenethyl moiety, with a methyl group on the benzene ring. This structural configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial metabolism. Notably, it may inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria range from 5 to 20 µg/mL, indicating potent antimicrobial activity .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted to identify the specific structural features that enhance the biological activity of sulfonamides like this compound. Key findings include:

- Substituent Effects : The presence of electron-donating groups (such as methyl and methoxy) on the aromatic ring enhances antimicrobial potency.

- Chain Length : Variations in the length of the phenethyl chain can influence binding affinity to target enzymes, impacting overall efficacy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including this compound, demonstrating that modifications to the benzene ring significantly affect antibacterial activity. The compound was noted for its lower toxicity compared to traditional antibiotics while maintaining efficacy against resistant strains .

- Anti-inflammatory Activity : In a murine model of inflammation, this compound was administered alongside LPS to assess its impact on cytokine levels. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting its potential as an adjunct therapy in inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | 5 - 20 | Significant reduction in TNF-α |

| N-benzylsulfonamide | Structure | 10 - 30 | Moderate effect on IL-6 |

| Methoxy-substituted sulfonamides | Structure | 8 - 25 | Variable effects |

Q & A

Q. Advanced Research Focus

- NMR Spectroscopy : and NMR confirm regiochemistry of substituents. For example, aromatic protons in the 3-methyl group appear as a singlet (δ 2.35 ppm), while phenethyl protons show splitting patterns (δ 3.45–3.60 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 304.1) and detects fragmentation pathways indicative of sulfonamide bond stability .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group ) reveal bond angles and torsional strain in the sulfonamide moiety, critical for conformational analysis .

What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

- Electrophilic Centers : The sulfonamide’s sulfur atom acts as an electrophile, with reactivity modulated by the electron-withdrawing methyl group.

- Kinetic Studies : Second-order kinetics observed in reactions with amines (e.g., pyrrolidine), with rate constants dependent on solvent polarity (DMF > DCM) .

- Steric Effects : The phenethyl group hinders nucleophilic attack at the para position, favoring ortho-substitution in aromatic systems .

How does this compound interact with biological targets, and what assays validate its activity?

Q. Basic Research Focus

- Enzyme Inhibition : Sulfonamides inhibit carbonic anhydrase and NLRP3 inflammasome. Competitive binding assays (IC values) using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) quantify potency .

- Cellular Uptake : Radiolabeled -derivatives track intracellular accumulation in macrophage models, with uptake efficiency correlated to lipophilicity (logP ~2.8) .

- SAR Studies : Trifluoromethyl or chloro substituents at the benzene ring enhance target affinity by 3–5 fold compared to methyl groups .

What crystallographic data are critical for validating the solid-state structure of this compound?

Q. Advanced Research Focus

- Unit Cell Parameters : Monoclinic systems (e.g., Å, Å) confirm packing efficiency and hydrogen-bonding networks .

- Torsion Angles : The dihedral angle between the benzene and sulfonamide planes (e.g., 85.2°) indicates steric strain, influencing solubility and melting points .

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals phase transitions (melting point ~168–170°C) correlated with crystalline purity .

How can researchers address discrepancies in reported biological activities of this compound analogs?

Q. Advanced Research Focus

- Assay Standardization : Use of positive controls (e.g., acetazolamide for carbonic anhydrase) and normalized cell lines (e.g., THP-1 monocytes) reduces variability .

- Meta-Analysis : Cross-referencing PubChem bioactivity data (AID 1492) with in-house results identifies outliers due to impurities or solvent artifacts .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses, reconciling conflicting IC values by accounting for protein flexibility .

What are the environmental and safety considerations for handling this compound in laboratory settings?

Q. Basic Research Focus

- Waste Disposal : Neutralization with 10% NaOH before incineration minimizes sulfonic acid byproducts .

- PPE Requirements : Nitrile gloves and fume hoods mandatory due to moderate dermal toxicity (LD > 2000 mg/kg in rats) .

- Spill Management : Adsorption with vermiculite and subsequent oxidation (HO) degrades reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.